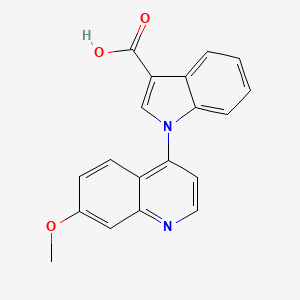
1-(7-Methoxyquinolin-4-yl)-1H-indole-3-carboxylic acid
Cat. No. B8569098
M. Wt: 318.3 g/mol
InChI Key: QGPQXQNJWZODRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07638521B2
Procedure details


0.504 g (12 mmol) of lithium hydroxide monohydrate and 20 cm3 of water are added to 1.3 g (3.91 mmol) of 3-methoxycarbonyl-1-(7-methoxyquinol-4-yl)-1H-indole dissolved in 20 cm3 of tetrahydrofuran. After stirring at reflux for 20 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 30 cm3 of water (pH=10). The resulting aqueous solution is washed with 50 cm3 of ethyl acetate and adjusted to pH 6 with N hydrochloric acid. The resulting precipitate is filtered off and then it is rinsed with three times 20 cm3 of water and twice 20 cm3 of isopropyl ether and dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. to give 0.9 g of 3-carboxy-1-(7-methoxyquinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum (EI): m/e 318 (M+•).
Name
lithium hydroxide monohydrate
Quantity
0.504 g
Type
reactant
Reaction Step One

Quantity
1.3 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:27][CH3:28])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)=[O:7]>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:27][CH3:28])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|
|
Inputs


Step One
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.504 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 hours
|
|
Duration
|
20 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting aqueous solution is washed with 50 cm3 of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
it is rinsed with three times 20 cm3 of water and twice 20 cm3 of isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
